8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two distinct sulfonyl substituents:
- R1: 4-Methoxy-3-methylphenylsulfonyl group.
- R2: Thiophen-2-ylsulfonyl group.
This structure combines a methoxy-substituted aromatic ring (electron-donating) with a sulfur-containing heterocycle (thiophene), which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S3/c1-15-14-16(5-6-17(15)26-2)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDTGHMEMIERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxy-3-methylbenzenesulfonyl chloride and thiophen-2-ylsulfonyl chloride, which are then reacted with appropriate amines and other reagents to form the final spiro compound. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: In the development of novel polymers or materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Substituent Effects on Pharmacological Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Nitro substituents (e.g., in ) increase electrophilicity, which may improve binding to cysteine-rich targets but reduce bioavailability due to higher reactivity .
Heterocyclic vs. Aromatic Substituents
- Replacing thiophene with fluorobenzoyl () or bromobenzoyl () introduces halogen bonds, which can enhance binding affinity but may increase molecular weight and reduce solubility .
Steric and Lipophilic Considerations
Research Findings and Implications
Physicochemical Properties
- Log P Predictions : The target compound’s calculated log P (~3.5–4.0) is intermediate between the nitro analogue (higher log P due to nitro) and fluorobenzoyl derivatives (log P ~5.0), balancing solubility and membrane permeability .
- Synthetic Accessibility : Sulfonyl-containing spirocycles are typically synthesized via nucleophilic substitution or coupling reactions, as described in –2 for triazole derivatives .
Biological Activity
8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and dual sulfonyl substitutions. Its molecular formula and structural characteristics suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Structural Overview
The compound features a spiro linkage between a diaza and an oxa unit, which contributes to its structural complexity. The presence of sulfonyl groups derived from both a methoxy-substituted aromatic ring and a thiophene moiety enhances its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H20N2O4S2 |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors implicated in disease processes.
1. Enzyme Inhibition
Research indicates that compounds with similar diazaspiro structures have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. For instance, derivatives of diazaspiro[4.5]decane have shown promise as potent sEH inhibitors, potentially offering therapeutic benefits in hypertension management .
2. Anticancer Potential
Compounds structurally related to this compound have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . The unique sulfonyl groups may enhance the selectivity and potency of these compounds against tumor cells.
3. Neuroprotective Effects
Some studies suggest that similar spirocyclic compounds exhibit neuroprotective effects, potentially through modulation of mitochondrial function or inhibition of apoptotic pathways . This opens avenues for exploring their use in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological efficacy of related compounds:
Case Study 1: Soluble Epoxide Hydrolase Inhibition
A study highlighted the effectiveness of diazaspiro[4.5]decane derivatives as sEH inhibitors. Compounds were administered to spontaneously hypertensive rats, resulting in significant reductions in blood pressure without adverse effects on normotensive controls .
Case Study 2: Anticancer Activity
Research on structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .
Q & A
Basic: What synthetic strategies are recommended for preparing 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Answer:
The compound can be synthesized via sequential sulfonylation of a spirocyclic diamine precursor. A validated approach involves:
- Reacting the spirocyclic intermediate (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with equimolar 4-methoxy-3-methylbenzenesulfonyl chloride and thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Monitoring reaction progress via TLC, followed by quenching with saturated sodium bicarbonate.
- Purification via column chromatography (silica gel, eluting with DCM:MeOH 9:1) to isolate the dual-sulfonylated product .
- Critical Note: Ensure proper handling of sulfonyl chlorides due to their corrosive nature; use fume hoods and PPE to mitigate inhalation/contact risks .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- 1H/13C NMR: Analyze in deuterated DMSO or CDCl3 to confirm sulfonyl group integration and spirocyclic backbone structure. Key signals include aromatic protons (δ 7.0–8.0 ppm) and methoxy/methyl groups (δ 3.5–4.0 ppm and δ 2.0–2.5 ppm, respectively) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns matching the sulfonyl substituents .
- HPLC-PDA: Assess purity using a C18 column (e.g., Chromolith®) with gradient elution (water:acetonitrile + 0.1% TFA); target ≥95% purity for biological assays .
Advanced: How can reaction yields be optimized during sulfonylation of spirocyclic intermediates?
Answer:
- Stoichiometry: Use a 10% molar excess of sulfonyl chlorides to ensure complete diamine functionalization .
- Solvent Selection: Dichloromethane or THF improves solubility of hydrophobic intermediates.
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Temperature Control: Maintain 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis), then warm to room temperature for completion .
- Post-Reaction Workup: Extract with DCM (3×) to recover product efficiently and reduce losses during aqueous quenching .
Advanced: How should researchers resolve contradictions in bioactivity data across assays?
Answer:
- Purity Verification: Re-analyze compound purity via HPLC and NMR to rule out impurities (e.g., residual solvents, byproducts) skewing results .
- Assay Conditions: Standardize parameters (e.g., pH, serum concentration, incubation time) to minimize variability. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
- Structural Confirmation: Recheck stereochemistry (e.g., via X-ray crystallography, as in ) to ensure synthetic accuracy, as spirocyclic conformers may exhibit divergent activities.
- Control Compounds: Include structurally analogous sulfonamides (e.g., from ) to benchmark activity trends.
Advanced: What computational approaches support structure-activity relationship (SAR) studies for sulfonyl-modified spirocycles?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with hydrophobic active sites). Prioritize sulfonyl oxygens for hydrogen-bond interactions .
- QSAR Modeling: Train models on analogs (e.g., from ) to correlate substituent electronic properties (Hammett σ constants) with bioactivity.
- Molecular Dynamics (MD): Simulate compound stability in lipid bilayers to assess membrane permeability, critical for CNS-targeted agents .
- ADMET Prediction: Tools like SwissADME can forecast solubility and metabolic liabilities (e.g., sulfonyl group oxidation) .
Advanced: How to design experiments investigating the impact of sulfonyl group stereoelectronic effects on biological activity?
Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups on the aryl-sulfonyl moieties .
- Biological Testing: Screen analogs against target enzymes/cell lines, correlating IC50 values with substituent electronic parameters (Hammett plots) .
- Crystallographic Analysis: Resolve X-ray structures (as in ) to identify key interactions (e.g., sulfonyl oxygen-protein backbone hydrogen bonds).
- Kinetic Studies: Measure on/off rates (e.g., SPR) to determine if electronic effects modulate binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
